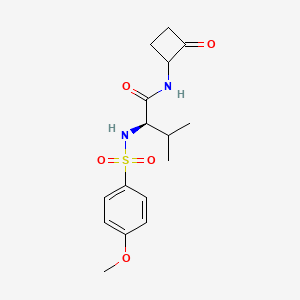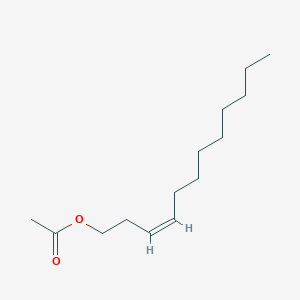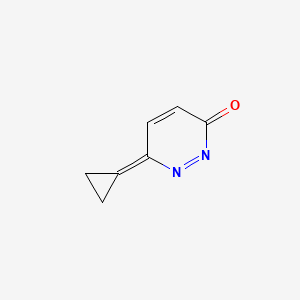
6-Cyclopropylidenepyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropylidenepyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have attracted significant attention due to their potential therapeutic applications, including antihypertensive, cardiotonic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazinone derivatives typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For 6-Cyclopropylidenepyridazin-3-one, specific synthetic routes may include the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for pyridazinone derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis can enhance production scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropylidenepyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction to form dihydropyridazinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at different positions on the pyridazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce dihydropyridazinones .
Scientific Research Applications
6-Cyclopropylidenepyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, inflammation, and other conditions.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 6-Cyclopropylidenepyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyridazinone: The parent compound with a similar core structure.
Tetrahydropyridazin-3-one: A reduced form of pyridazinone with different pharmacological properties.
Zardaverine: A pyridazinone derivative known for its phosphodiesterase inhibitory activity
Uniqueness: 6-Cyclopropylidenepyridazin-3-one is unique due to its cyclopropylidene substitution, which may confer distinct chemical and biological properties compared to other pyridazinone derivatives. This uniqueness can be leveraged in designing new therapeutic agents with specific desired effects .
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
6-cyclopropylidenepyridazin-3-one |
InChI |
InChI=1S/C7H6N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-4H,1-2H2 |
InChI Key |
IQJJSXSKEAXTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=C2C=CC(=O)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
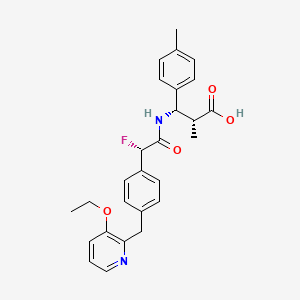
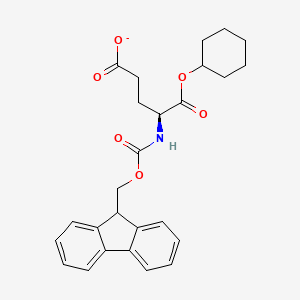
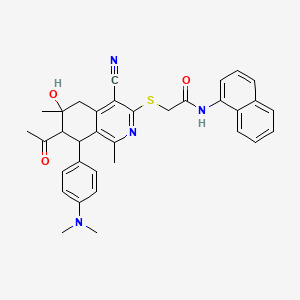
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
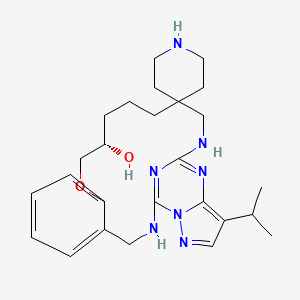
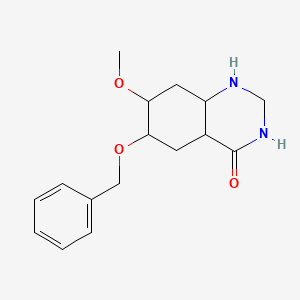

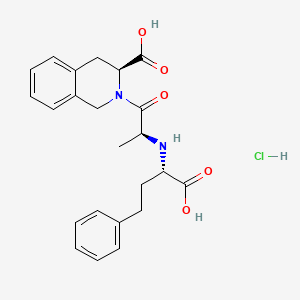
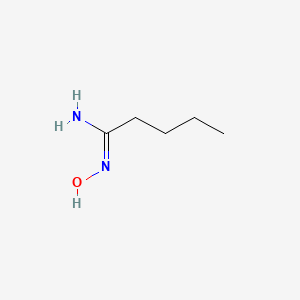
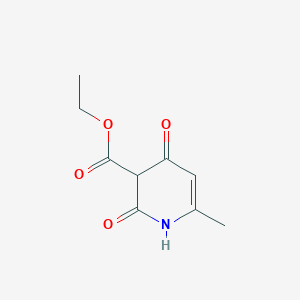
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
